

Physical and chemical properties of 4-Bromo-2-hydroxybenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzonitrile

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An In-depth Technical Guide to 4-Bromo-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Bromo-2-hydroxybenzonitrile** (CAS No: 288067-35-6), a key intermediate in organic synthesis. This document includes detailed experimental protocols, safety information, and data presented for clarity and ease of use.

Chemical Identity and Physical Properties

4-Bromo-2-hydroxybenzonitrile, also known as 5-Bromo-2-cyanophenol, is a substituted benzonitrile derivative.^[1] Its structural and physical characteristics are fundamental to its application in synthetic chemistry.

Table 1: General and Physical Properties of **4-Bromo-2-hydroxybenzonitrile**

Property	Value	Reference
IUPAC Name	4-bromo-2-hydroxybenzonitrile	[2]
Synonyms	5-Bromo-2-cyanophenol, 4-Bromosalicylonitrile	[1][3]
CAS Number	288067-35-6	[1][2][4]
Molecular Formula	C ₇ H ₄ BrNO	[1][2][4]
Molecular Weight	198.02 g/mol	[1][2][4]
Appearance	White to light yellow to light orange powder/crystal	[1]
Melting Point	157 - 161 °C	[5]
Solubility	Soluble in organic solvents	[5]
Purity	>98.0% (GC)	[1]
SMILES	<chem>N#Cc1ccc(Br)cc1O</chem>	[1]
InChIKey	PAHSHGVACWNGEY-UHFFFAOYSA-N	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4-Bromo-2-hydroxybenzonitrile**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Data for **4-Bromo-2-hydroxybenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.61	Doublet (d)	8.3	1H	Aromatic Proton
7.17	Doublet (d)	1.7	1H	Aromatic Proton
7.13	Doublet of Doublets (dd)	1.7, 8.3	1H	Aromatic Proton

Solvent: DMSO-d₆, Instrument: 300 MHz[4][6]

¹³C NMR, IR, and Mass Spectrometry

As of the latest literature review, specific experimental ¹³C NMR and Infrared (IR) spectroscopy data for **4-Bromo-2-hydroxybenzonitrile** are not readily available.

For Mass Spectrometry (MS), the expected spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Caption: Relationship between molecular structure and spectroscopic data.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **4-Bromo-2-hydroxybenzonitrile**.

Synthesis of 4-Bromo-2-hydroxybenzonitrile

A general procedure for the synthesis involves the nucleophilic substitution of a fluorine atom followed by hydrolysis.[4][6]

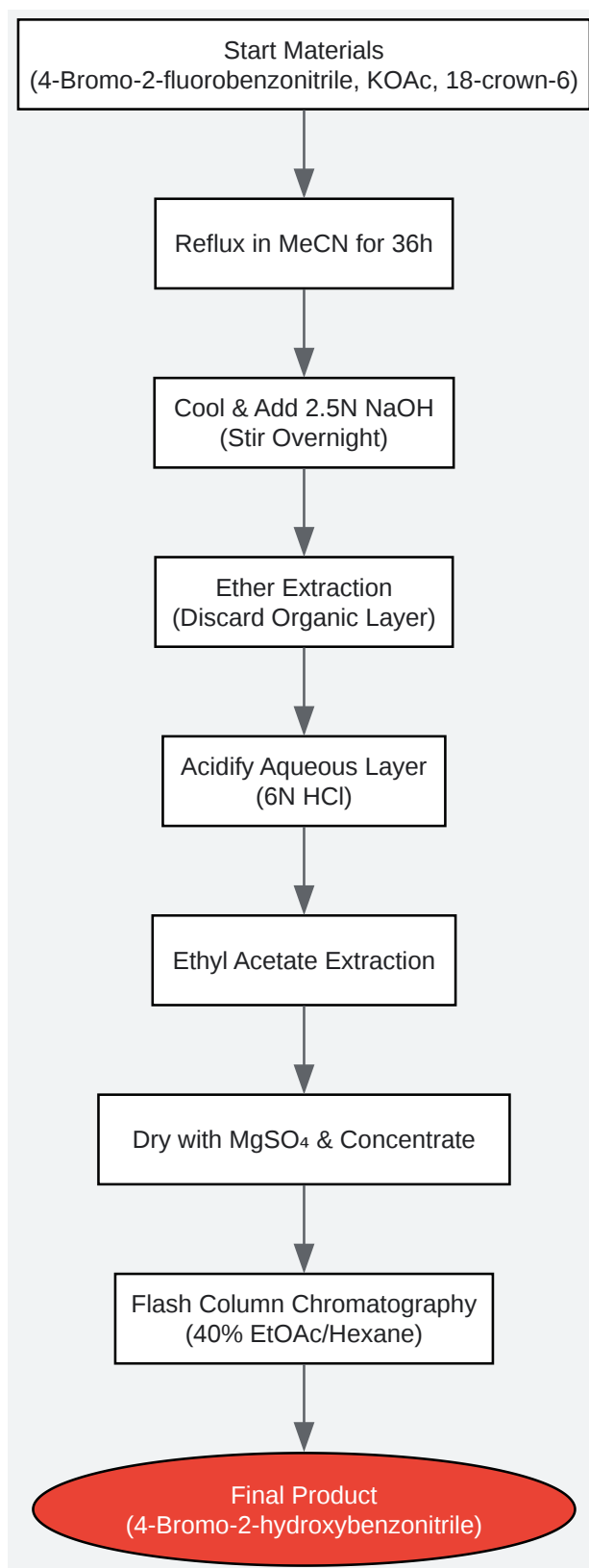
Materials:

- 4-Bromo-2-fluorobenzonitrile
- Potassium acetate (KOAc)

- 18-crown-6 ether
- Acetonitrile (MeCN)
- Sodium hydroxide (NaOH) solution (2.5 N)
- Hydrochloric acid (HCl) solution (6 N)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq), potassium acetate (1.5 eq), and 18-crown-6 ether (1.5 eq) in acetonitrile.
- **Reflux:** Heat the reaction mixture at reflux for 36 hours.
- **Hydrolysis:** Cool the mixture to room temperature. Add 2.5 N NaOH solution and stir overnight.
- **Extraction (1):** Extract the mixture with diethyl ether. Discard the organic layer.
- **Acidification:** Acidify the aqueous layer with 6 N HCl.
- **Extraction (2):** Extract the acidified aqueous layer with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography using a 40% ethyl acetate in hexane eluent to yield **4-bromo-2-hydroxybenzonitrile** as a light yellow foamy solid.^{[4][6]}



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Caption: Workflow for the synthesis of **4-Bromo-2-hydroxybenzonitrile**.

General Protocol for NMR Analysis

This protocol outlines a standard procedure for obtaining NMR spectra.^[7]

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-2-hydroxybenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition (^1H NMR):** Acquire spectra using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Acquisition (^{13}C NMR):** Acquire spectra with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Safety and Handling

4-Bromo-2-hydroxybenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

Category	Code(s)	Description
Hazard Statements	H301 + H311 + H331	Toxic if swallowed, in contact with skin or if inhaled.[8]
H315	Causes skin irritation.[2]	
H319	Causes serious eye irritation. [2]	
Precautionary	P261, P270, P271, P280	Avoid breathing dust; Do not eat, drink or smoke when using; Use outdoors or in a well-ventilated area; Wear protective equipment.[8]
Response	P301+P310, P302+P352, P304+P340	IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air.[8]
Storage	P403+P233, P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.[8]

Handling Recommendations:

- Use this chemical only in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]
- Keep the container tightly sealed to prevent moisture and air exposure.[5]

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-hydroxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282075#physical-and-chemical-properties-of-4-bromo-2-hydroxybenzonitrile]

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